

# BR103: A Technical Guide to Solubility and Stability for the Research Professional

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## Compound of Interest

Compound Name: BR103

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of **BR103**, a potent and metabolically stable selective agonist for the complement C3a receptor (C3aR). The information herein is intended to support researchers and drug development professionals in the effective use of **BR103** for in vitro and in vivo studies.

## Core Chemical Properties

**BR103** is a small molecule with the following chemical properties:

Property	Value
Molecular Formula	C24H28N6O3[1][2]
Molecular Weight	448.52 g/mol [1][2]
CAS Number	1434873-26-3[1]

## Solubility Profile

The solubility of **BR103** in various solvents is a critical parameter for the design of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data.

Solvent	Concentration	Remarks
Dimethyl Sulfoxide (DMSO)	100 mg/mL (222.96 mM)	Ultrasonic assistance may be required.[1]
In Vivo Formulation 1	≥ 2.5 mg/mL (5.57 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]
In Vivo Formulation 2	≥ 2.5 mg/mL (5.57 mM)	10% DMSO, 90% (20% SBE-β-CD in saline).[1]
In Vivo Formulation 3	≥ 2.5 mg/mL (5.57 mM)	10% DMSO, 90% corn oil.[1]

Note: The following data is for a generic C3a Receptor Agonist and may serve as a supplementary reference.

Solvent	Concentration	Remarks
Dimethylformamide (DMF)	30 mg/mL	Sonication is recommended.[3] [4]
Ethanol	30 mg/mL	Sonication is recommended.[3] [4]

## Stability Profile

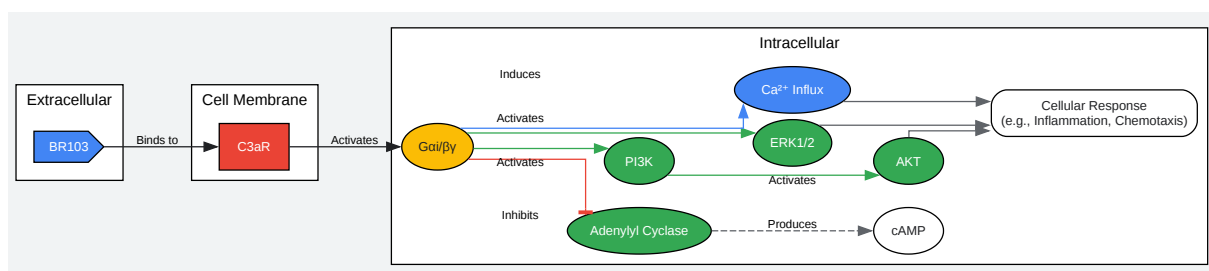
**BR103** is characterized by its metabolic stability.[1][2]

In Vitro Stability: **BR103** has been shown to remain structurally intact and undegraded following in vitro exposure to rat plasma and rat liver microsomes, which are rich in cytochrome P450 enzymes.[1] This suggests a low potential for in vitro degradation in these matrices and indicates low in vivo clearance and high bioavailability.[1]

Storage Conditions: For long-term storage, **BR103** should be kept at -20°C under a nitrogen atmosphere.[1]

## C3aR Signaling Pathway

**BR103** selectively activates the Complement C3a receptor (C3aR), a G-protein coupled receptor (GPCR), leading to a cascade of intracellular signaling events.[1] The primary signaling pathway involves coupling to the G $\alpha$ i subunit of the heterotrimeric G-protein.[5][6] This interaction initiates a series of downstream effects, including the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels, and the activation of other key signaling molecules such as ERK1/2 and PI3K/AKT, ultimately resulting in an increase in intracellular calcium.[7][8][9]



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Caption: C3aR Signaling Pathway Activated by **BR103**.

## Experimental Protocols

The following provides an overview of a key in vivo experiment utilizing **BR103**.

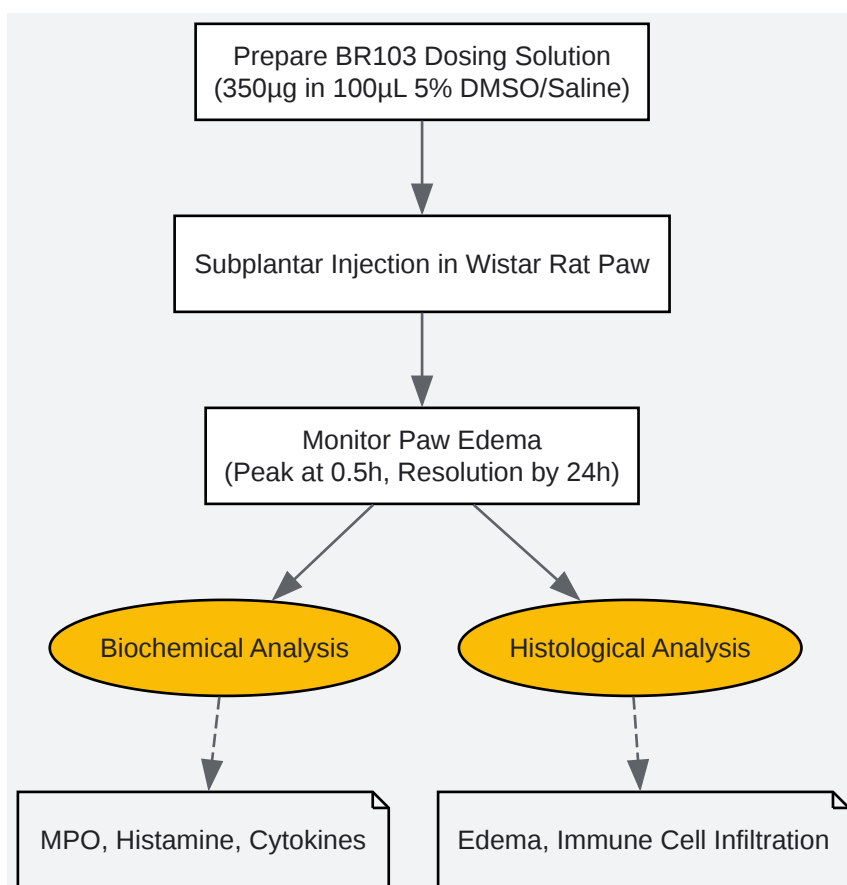
### Induction of Inflammatory Paw Edema in Rats

**BR103** is effective in creating inflammatory paw edema models in Wistar rats.[1] This model is valuable for studying the acute inflammatory response mediated by C3aR activation.

Methodology:

- Animal Model: Wistar rats are typically used for this assay.

- Preparation of Dosing Solution: A 350 µg dose of **BR103** is dissolved in 100 µL of 5% DMSO in isotonic saline.<sup>[1]</sup>
- Administration: The **BR103** solution is administered via subplantar injection into the rat's paw.
- Assessment of Edema: The progression of paw edema is monitored over time. The peak of the edema is typically observed at 0.5 hours post-injection and resolves by 24 hours.<sup>[1]</sup>
- Biochemical and Histological Analysis:
  - Molecular Changes: Analysis of the inflamed tissue may include the measurement of myeloperoxidase (MPO) activity, histamine and tryptase release, and the expression of pro-inflammatory factors such as IL-1β, IL-6, TNF, CCL3, and MCP-1.<sup>[1]</sup>
  - Histological Changes: Histological examination of the paw tissue can reveal localized edema and the infiltration of macrophages and neutrophils at the site of inflammation.<sup>[1]</sup>



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Caption: Experimental Workflow for Rat Paw Edema Induction.

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